molecular formula C10H14 B592691 1,2,4,5-Tetramethylbenzene-3,6-D2 CAS No. 1859-01-4

1,2,4,5-Tetramethylbenzene-3,6-D2

Cat. No. B592691
CAS RN: 1859-01-4
M. Wt: 136.234
InChI Key: SQNZJJAZBFDUTD-KCZCTXNHSA-N
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Patent
US09169166B2

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC.[CH2:4](O)[CH3:5].COC.[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11]>CO>[CH3:18][C:17]1[CH:19]=[CH:10][C:12]([CH3:13])=[C:14]([CH3:15])[C:4]=1[CH3:5].[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Two
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.COC
Step Three
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a result of flow through the catalysts, pipes
TEMPERATURE
Type
TEMPERATURE
Details
heat exchangers
TEMPERATURE
Type
TEMPERATURE
Details
This pressure drop is maintained at modest values

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=C1)C)C)C
Name
Type
product
Smiles
C=1(C)C(C)=CC(C)=C(C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09169166B2

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC.[CH2:4](O)[CH3:5].COC.[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11]>CO>[CH3:18][C:17]1[CH:19]=[CH:10][C:12]([CH3:13])=[C:14]([CH3:15])[C:4]=1[CH3:5].[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Two
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.COC
Step Three
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a result of flow through the catalysts, pipes
TEMPERATURE
Type
TEMPERATURE
Details
heat exchangers
TEMPERATURE
Type
TEMPERATURE
Details
This pressure drop is maintained at modest values

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=C1)C)C)C
Name
Type
product
Smiles
C=1(C)C(C)=CC(C)=C(C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09169166B2

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC.[CH2:4](O)[CH3:5].COC.[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11]>CO>[CH3:18][C:17]1[CH:19]=[CH:10][C:12]([CH3:13])=[C:14]([CH3:15])[C:4]=1[CH3:5].[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Two
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.COC
Step Three
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a result of flow through the catalysts, pipes
TEMPERATURE
Type
TEMPERATURE
Details
heat exchangers
TEMPERATURE
Type
TEMPERATURE
Details
This pressure drop is maintained at modest values

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=C1)C)C)C
Name
Type
product
Smiles
C=1(C)C(C)=CC(C)=C(C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.